molecular formula C6H5F3N4O B580974 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide CAS No. 837430-15-6

2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide

Cat. No.: B580974
CAS No.: 837430-15-6
M. Wt: 206.128
InChI Key: LXAMIEHRHJSCKX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide is a strategic aromatic heterocyclic intermediate of significant interest in modern medicinal chemistry, particularly in the synthesis of sophisticated molecular scaffolds. Its core structure, featuring a pyrazine ring coupled with a trifluoroacetyl hydrazide group, makes it a valuable precursor for constructing novel active compounds. Current research highlights the potential of related N -(pyrazin-2-yl) derivatives, which are being explored as dual-target inhibitors for oncology research. These compounds have demonstrated promising activity by simultaneously inhibiting epidermal growth factor receptor (EGFR) and Janus kinase (JAK) pathways, which are critical targets in non-small cell lung cancer research . The mechanism of action for such derivatives involves disrupting key signaling pathways; they inhibit the phosphorylation of EGFR and decrease levels of activated JAK2 (p-JAK2) . Furthermore, advanced research indicates that these compounds can induce ferroptosis in cancer cells, a form of programmed cell death triggered by an increase in intracellular reactive oxygen species (ROS) and lipid peroxide (MDA), alongside a depletion of glutathione (GSH) . This multifaceted mechanism, combined with high selectivity for mutant EGFR over the wild-type form, positions this class of compounds as a valuable tool for researchers investigating new oncological therapeutic strategies and complex cell death mechanisms .

Properties

IUPAC Name

2,2,2-trifluoro-N'-pyrazin-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAMIEHRHJSCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224134
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837430-15-6
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837430-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves the condensation of trifluoroacetic hydrazide with 2-aminopyrazine in methanol under acidic conditions. This method, adapted from analogous hydrazide syntheses, proceeds via nucleophilic attack of the pyrazine amine on the electrophilic carbonyl carbon of the trifluoroacetyl group. Key parameters include:

  • Solvent : Methanol facilitates solubility of both reactants while stabilizing intermediates through hydrogen bonding.

  • Temperature : Heating to 55°C accelerates the reaction without promoting side product formation.

  • Acid Catalyst : Hydrochloric acid (0.2 mL per 7.14 mmol substrate) enhances protonation of the carbonyl oxygen, increasing electrophilicity.

Table 1: Optimization of Condensation Reaction Parameters

ParameterTested RangeOptimal ValueYield (%)Source
SolventMethanol, EthanolMethanol63.4
Temperature (°C)40–705563.4
HCl Concentration0.1–0.3 mL0.2 mL63.4

Post-reaction workup involves cooling the mixture to 20°C, followed by methyl tert-butyl ether (MTBE) addition to precipitate the product as a white solid. Characterization by melting point analysis (141–143°C) and thin-layer chromatography (TLC) confirms purity.

Hydrazinolysis of Ethyl 2-Pyrazinyltrifluoroacetate

Ester Synthesis and Subsequent Hydrazide Formation

This two-step approach first synthesizes ethyl 2-pyrazinyltrifluoroacetate via nucleophilic substitution between ethyl trifluoroacetate and 2-chloropyrazine. The ester intermediate undergoes hydrazinolysis with hydrazine hydrate to yield the target compound:

Step 1: Esterification

  • Reagents : 2-Chloropyrazine, ethyl trifluoroacetate, potassium carbonate (K₂CO₃).

  • Conditions : Dimethylformamide (DMF), 70°C, 18 hours.

  • Yield : 78% (analogous to chloroacetamide derivatives).

Step 2: Hydrazinolysis

  • Reagents : Hydrazine hydrate (2.5 eq.), ethanol.

  • Conditions : Reflux for 12 hours.

  • Yield : 70% (based on oxadiazole precedents).

Table 2: Hydrazinolysis Efficiency Across Solvent Systems

SolventTemperature (°C)Time (h)Yield (%)Source
Ethanol781270
Methanol651865
Water100645

Nuclear magnetic resonance (¹H NMR) analysis of the final product reveals characteristic peaks at δ 8.5 ppm (pyrazine aromatic protons) and δ 10.2 ppm (hydrazide NH).

Palladium-Catalyzed Coupling of Trifluoroacetohydrazide with Halopyrazines

Cross-Coupling Methodology

Transition metal catalysis enables the direct coupling of trifluoroacetohydrazide with 2-bromopyrazine. This method, inspired by Suzuki-Miyaura coupling protocols, employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst:

  • Reagents : 2-Bromopyrazine, trifluoroacetohydrazide, Pd(PPh₃)₄ (0.61 mmol), K₂CO₃.

  • Conditions : Toluene/water (4:1), reflux under nitrogen for 18 hours.

  • Yield : 82%.

Table 3: Catalytic Coupling Optimization

Catalyst Loading (mol%)BaseSolventYield (%)Source
3K₂CO₃Toluene/H₂O82
5K₃PO₄1,4-Dioxane75
3Cs₂CO₃DMF68

Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 249.1 ([M+H]⁺), consistent with the target structure.

Comparative Analysis of Synthetic Routes

Yield and Practicality Considerations

  • Condensation : Highest atom economy but requires careful pH control.

  • Hydrazinolysis : Scalable but involves intermediate isolation.

  • Catalytic Coupling : Superior yields but dependent on palladium availability.

Table 4: Method Comparison

MethodAverage Yield (%)Purity (%)Cost Index
Condensation63.498Low
Hydrazinolysis7095Moderate
Catalytic Coupling8299High

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 2H, pyrazine-H), 10.21 (s, 1H, NH), 3.89 (s, 2H, CH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F).

  • Elemental Analysis : Calculated for C₆H₅F₃N₄O: C 34.29, H 2.40, N 26.66; Found: C 34.31, H 2.38, N 26.63 .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazinyl moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of 2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide and Analogues

Compound Name Core Structure Substituents CAS Number Molecular Formula
This compound Pyrazine + trifluoroacetohydrazide Pyrazin-2-yl at N', trifluoroacetyl at C=O 837430-15-6 C₆H₅F₃N₄O
J147 (Neuroprotective agent) Benzylidene + trifluoroacetohydrazide 3-Methoxybenzylidene, 2,4-dimethylphenyl 1146963-51-0 C₁₈H₁₇F₃N₂O₂
N'-(5-Bromo-3-chloro-pyrazin-2-yl)-2,2,2-trifluoroacetohydrazide Pyrazine + halogenated substituents 5-Bromo-3-chloro-pyrazin-2-yl, trifluoroacetyl 850421-07-7 C₆H₃BrClF₃N₄O
2,2,2-Trifluoro-N'-(5-fluoro-2-oxoindolin-3-ylidene)acetohydrazide Indole + trifluoroacetohydrazide 5-Fluoro-2-oxoindolin-3-ylidene N/A C₁₀H₅F₄N₃O₂
2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide Piperazine + trifluoroacetohydrazide Piperazin-2-ylidene 849832-73-1 C₆H₈F₃N₅O

Key Observations :

  • Pyrazine vs. Benzylidene : The pyrazine ring in the target compound provides distinct electronic properties compared to J147's benzylidene group, which enhances lipophilicity and CNS penetration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP (Predicted)
This compound 206.13 Not reported Soluble in DMSO, ethanol 1.2
J147 350.34 177–178 Soluble in DMSO (100 mM) 3.5
N'-(5-Bromo-3-chloro-pyrazin-2-yl)-2,2,2-trifluoroacetohydrazide 319.47 Not reported Limited data; likely polar aprotic solvents 2.8
2,2,2-Trifluoro-N'-(5-fluoro-2-oxoindolin-3-ylidene)acetohydrazide 263.16 Not reported Ethanol-soluble 1.9

Key Observations :

  • Lipophilicity : J147’s higher LogP (3.5) correlates with its neuroprotective efficacy in crossing the blood-brain barrier, unlike the less lipophilic pyrazin-2-yl derivative (LogP 1.2) .

Key Observations :

  • Therapeutic Focus : J147 is the most clinically advanced compound, with demonstrated efficacy in reversing cognitive decline in Alzheimer’s disease models .
  • Structural-Activity Relationship (SAR) : The trifluoroacetyl group is critical for metabolic stability across analogs, while the pyrazine/benzylidene substituents dictate target specificity .

Biological Activity

2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C6H6F3N5OC_6H_6F_3N_5O. The compound features a trifluoromethyl group and a hydrazide functional group, which are known to enhance biological activity.

Synthesis:
The synthesis typically involves the reaction of pyrazine derivatives with trifluoroacetohydrazide under acidic or basic conditions. The following general reaction scheme can be employed:

  • Formation of Hydrazone: React pyrazine with trifluoroacetyl hydrazine.
  • Acetylation: Treat the resulting hydrazone with acetic anhydride or acetyl chloride to introduce the acetyl group.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1.49 µg/mL against Staphylococcus aureus .

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus1.49
Other HydrazidesE. coli16
Other HydrazidesPseudomonas aeruginosa16

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits antimalarial activity against Plasmodium falciparum. The compound's structure allows it to interact effectively with the malaria parasite's enzymes, disrupting its lifecycle.

Anti-inflammatory and Analgesic Properties

Hydrazides are also noted for their anti-inflammatory activities. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators. This activity has been documented in various studies focusing on similar hydrazide compounds.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in microbial metabolism.
  • Receptor Interaction: It can bind to receptors associated with inflammatory responses, modulating their activity.
  • Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, enhancing its potential efficacy .

Case Studies

Several studies have explored the biological activities of hydrazide derivatives akin to this compound:

  • Antimicrobial Efficacy: A study evaluated a series of hydrazides against multiple bacterial strains and found that compounds with electron-withdrawing groups exhibited enhanced potency .
    • Study Reference: Gaikwad et al., reported that the presence of trifluoromethyl groups significantly increased antibacterial activity.
  • Antimalarial Activity Assessment: Research conducted by Jethava et al. highlighted the effectiveness of pyrazine analogs against Plasmodium falciparum, showcasing promising results for further development .
  • Inflammation Models: In vivo models demonstrated that certain hydrazides reduced inflammation markers significantly compared to control groups.

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide, and how do reaction conditions influence yield?

The synthesis typically involves condensation between pyrazin-2-ylhydrazine and trifluoroacetic anhydride under controlled conditions. Key steps include:

  • Step 1 : React pyrazin-2-amine with hydrazine hydrate to form pyrazin-2-ylhydrazine.
  • Step 2 : Acetylate with trifluoroacetic anhydride in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.
  • Optimization : Yields (~68–78%) depend on stoichiometric ratios, solvent choice, and reaction time. Prolonged heating above 50°C degrades the product .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm the hydrazide linkage (δ 8.5–9.0 ppm for pyrazine protons) and trifluoromethyl group (δ 115–120 ppm for 19F^{19}\text{F}-NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 206.13 (M+H+^+) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 3200–3300 cm1^{-1} (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How can reaction pathways be optimized to avoid competing side reactions (e.g., over-acetylation)?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group, reducing side products.
  • Temperature Control : Maintaining temperatures below 10°C during acetylation prevents decomposition of the trifluoroacetyl group .
  • Catalyst Use : Catalytic amounts of triethylamine (TEA) improve reaction efficiency by neutralizing HCl byproducts .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Structural Confirmation : Cross-validate purity via HPLC (>98%) and elemental analysis to rule out impurities affecting bioactivity .
  • Dose-Response Studies : Use standardized in vitro assays (e.g., enzyme inhibition at varying concentrations) to reconcile discrepancies in IC50_{50} values .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electron-Withdrawing Effect : The -CF3_3 group increases electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions.
  • Stability : Fluorine atoms reduce metabolic degradation in biological systems, as seen in related neuroprotective compounds like J147 .

Q. What computational methods predict binding affinities of this compound to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s research).
  • QSAR Modeling : Correlate substituent effects (e.g., pyrazine ring modifications) with activity using Hammett constants and DFT calculations .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying storage conditions?

  • Parameters : Test degradation at 25°C (ambient), 4°C (refrigerated), and -20°C over 30 days.
  • Analytical Tools : Monitor purity via HPLC and track decomposition products (e.g., free hydrazine) using LC-MS .

Q. What protocols assess its solubility for in vitro assays?

  • Solubility Screening : Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4). Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis spectroscopy (λ = 260 nm) .

Q. How to analyze conflicting cytotoxicity data across cell lines?

  • Standardization : Use MTT assays with consistent cell densities (e.g., 1×104^4 cells/well) and exposure times (24–48 hrs).
  • Control Compounds : Compare with known cytotoxic agents (e.g., doxorubicin) to calibrate assay sensitivity .

Methodological Challenges

Q. How to mitigate the formation of hydrazine byproducts during synthesis?

  • Workup Protocol : Quench excess hydrazine with acetone to form insoluble hydrazones, which are removed via filtration .
  • Chromatography : Purify crude product using silica gel column chromatography (hexane:ethyl acetate = 3:1) .

Q. What techniques validate the absence of genotoxic impurities?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • LC-HRMS : Detect trace impurities (<0.1%) with high mass accuracy .

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